N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved using various radical initiators and catalysts . For instance, the reaction of adamantane with N-methyl-N-phenylmethylacrylamide in the presence of copper(I) oxide and dicumyl peroxide can yield the desired product .
Industrial Production Methods: Industrial production of adamantane derivatives often involves large-scale radical or carbocationic reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantanone derivatives, while reduction can produce adamantanol derivatives .
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact with cellular membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
1-Adamantanecarboxylic acid: Used in the synthesis of various adamantane derivatives.
2-Adamantanone: A key intermediate in the synthesis of functionalized adamantanes.
Comparison: N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide is unique due to the presence of the methoxyphenylmethyl group, which can impart additional functional properties compared to other adamantane derivatives.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)12-20-18(21)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDNRNYHCUSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200732 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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